7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline
Description
Properties
IUPAC Name |
7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6/c1-12-13(2)23-14(3)24-18(12)25-6-8-26(9-7-25)19-16-5-4-15(20)10-17(16)21-11-22-19/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJDZCYFASGXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-4-Fluorobenzoic Acid
The most widely reported method begins with 2-amino-4-fluorobenzoic acid (G1 in, D1 in). Cyclization with formamidine acetate in ethylene glycol monomethyl ether (EGME) at reflux yields 7-fluoroquinazolin-4(3H)-one (G3 ,; D3 ,). This step achieves a yield of ~80–85% under optimized conditions.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amino group on the formamidine carbonyl, followed by dehydration to form the heterocyclic ring.
Chlorination of the Quinazolin-4(3H)-one
The hydroxyl group at position 4 of the quinazoline is replaced with chlorine using sulfoxide chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). This converts G3 to 4-chloro-7-fluoroquinazoline (G6 ,; D5 ,) with >90% efficiency.
Critical Parameters :
Functionalization with Piperazine
The 4-chloro substituent on the quinazoline core undergoes nucleophilic aromatic substitution (SNAr) with piperazine derivatives.
Direct Amination with Piperazine
4-Chloro-7-fluoroquinazoline reacts with piperazine in a polar aprotic solvent (e.g., DMF or N-methyl-2-pyrrolidone) under basic conditions (K₂CO₃ or Et₃N). This yields 7-fluoro-4-(piperazin-1-yl)quinazoline (Intermediate A ) with 70–75% yield.
Optimization Notes :
Introducing the 2,5,6-Trimethylpyrimidin-4-yl Substituent
The piperazine nitrogen is further functionalized with 2,5,6-trimethylpyrimidin-4-yl via a two-step process:
Step 2: Coupling with Intermediate A
Intermediate A reacts with 4-(2,5,6-trimethylpyrimidin-4-yl)piperazine in DMF at 100–110°C for 6–8 hours, yielding the target compound. Potassium carbonate (2 mol equiv) facilitates deprotonation of the piperazine nitrogen, enhancing nucleophilicity.
Yield : 62–68% after recrystallization from ethanol.
Alternative Catalytic Coupling Strategies
Recent advances in catalytic methods offer streamlined approaches:
Ruthenium-Catalyzed Dehydrogenative Coupling
A ruthenium catalyst (e.g., RuCl₃) with catechol ligands promotes direct coupling between 4-chloro-7-fluoroquinazoline and pre-functionalized piperazine derivatives. This method avoids stoichiometric bases and achieves 65–70% yield.
Advantages :
Process Optimization and Scalability
Nitration and Isomer Purification
In large-scale syntheses, nitration of 7-fluoroquinazolin-4(3H)-one (D3 ) with mixed nitric-sulfuric acid introduces a nitro group at position 6. Isomer separation via methanol washing ensures >98% purity.
Chlorination Efficiency
Using Sherwood oil-ethyl acetate (10:1) for post-chlorination washing minimizes residual sulfur oxychloride, enhancing product stability.
Analytical Data and Characterization
| Intermediate | Melting Point (°C) | Rf Value | Yield (%) |
|---|---|---|---|
| 7-Fluoroquinazolin-4(3H)-one | 194–196 | 0.39 (Hexane:EtOAc 2:1) | 83 |
| 4-Chloro-7-fluoroquinazoline | 242–246 | 0.34 (CHCl₃:MeOH 8:2) | 90 |
| Target Compound | 172–176 | 0.36 (CHCl₃:MeOH 8:2) | 68 |
Spectroscopic Confirmation :
Chemical Reactions Analysis
7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or pyrimidine positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the piperazine or pyrimidine moieties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: It has been investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Medicine: The compound shows promise as an antimicrobial and anticancer agent, with studies demonstrating its efficacy against various bacterial strains and cancer cell lines.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and cell death. In cancer cells, it may inhibit key signaling pathways, resulting in apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
Key Observations :
Quinazoline vs. Pyrazolopyrimidine Scaffolds :
- Quinazolines (e.g., the target compound and 4-[(7-fluoroquinazolin-4-yl)oxy]aniline) are structurally distinct from pyrazolopyrimidines , which feature fused pyrazole and pyrimidine rings. Quinazolines are more commonly associated with kinase inhibition due to their ability to mimic ATP-binding motifs, whereas pyrazolopyrimidines are often explored for broader enzyme modulation .
In contrast, the oxy-aniline group in the compound is simpler but less soluble, limiting bioavailability . Pyrazolopyrimidines in lack fluorine or piperazine groups, reducing their metabolic stability compared to the target compound .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFN
- Molecular Weight : 314.38 g/mol
- IUPAC Name : this compound
This compound features a fluorine atom at the 7-position and a piperazine ring substituted with a pyrimidine moiety, which is critical for its biological activity.
Anticancer Properties
Research has shown that quinazoline derivatives exhibit significant anticancer potential. For instance, studies have indicated that compounds within this class can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : Quinazoline derivatives can induce cell cycle arrest at different phases, leading to apoptosis in cancer cells.
- Inhibition of Kinases : Many quinazolines act as inhibitors of tyrosine kinases, which are crucial in signaling pathways that regulate cell growth and survival.
Case Study: Anticancer Activity
A recent study evaluated the anticancer properties of substituted quinazolines against breast cancer cells (MCF-7). The cytotoxicity was assessed using the MTT assay, revealing an IC value indicating effective inhibition of cell growth. The results suggested that these compounds could serve as promising candidates for further drug development in oncology .
Antiviral Activity
The antiviral potential of quinazoline derivatives has also been explored. For example, studies focused on their efficacy against Influenza A virus (IAV) demonstrated that certain derivatives exhibited IC values significantly lower than those of standard antiviral agents like Ribavirin. This suggests that modifications to the quinazoline structure can enhance antiviral activity .
Antimicrobial Activity
Quinazolines have shown broad-spectrum antimicrobial properties against various pathogens. The mechanism often involves interference with bacterial DNA synthesis or inhibition of essential enzymes required for bacterial growth.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:
| Property | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Metabolism | Liver (CYP450 enzymes) |
| Half-life | 6–8 hours |
| Toxicity | Low (non-cytotoxic at therapeutic doses) |
These properties suggest that the compound is likely to be well absorbed and metabolized in vivo.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help in understanding how structural modifications can influence biological activity.
Docking Results Summary
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| EGFR | -10.5 |
| VEGFR | -9.8 |
| PDGFR | -9.3 |
These results indicate a strong interaction with key receptors involved in cancer progression and angiogenesis.
Q & A
Q. What synthetic methodologies are employed for preparing 7-fluoro-4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinazoline?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of the quinazoline core with a piperazine derivative via nucleophilic aromatic substitution. For example, Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is used to attach the pyrimidinyl-piperazine moiety .
- Step 2 : Fluorination at the 7-position of the quinazoline ring using fluorinating agents like Selectfluor™ under controlled pH and temperature .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from THF/hexane mixtures yields pure compounds (e.g., 85% yield reported for analogous structures) .
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assigns proton environments (e.g., quinazoline C4-piperazine linkage at δ ~3.8–4.0 ppm) and detects coupling patterns (e.g., J = 7–10 Hz for aromatic protons) .
- IR Spectroscopy : Identifies functional groups (e.g., C–F stretch at ~1,250 cm⁻¹, C=N at ~2,220 cm⁻¹) .
- Mass Spectrometry (LC/MS) : Confirms molecular weight (e.g., [M+1]⁺ peaks at m/z ~486–500 for related derivatives) .
Q. What are the key steps in post-synthesis purification?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, NMP) for dissolution, followed by precipitation in ice-cold water .
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves closely related impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst Screening : Pd(PPh₃)₂Cl₂ in 1,4-dioxane/water (3:1) under argon increases coupling efficiency (yields >80% reported for similar piperazine-quinazoline derivatives) .
- Temperature Control : Reflux (100–110°C) minimizes side reactions during cyclization .
- Stoichiometry : A 1.2:1 molar ratio of piperazine to quinazoline precursor reduces unreacted starting material .
Q. How to resolve contradictions between experimental and computational spectral data?
- Case Study : Discrepancies in ¹³C NMR shifts (e.g., calculated vs. observed δ ~166.5 ppm for triazine C–O–C linkages) arise from solvent effects or conformational flexibility. Use DFT calculations with implicit solvation models (e.g., PCM) to refine predictions .
- Validation : Compare experimental data with structurally analogous compounds (e.g., 4-[(7-fluoroquinazolin-4-yl)oxy]aniline, δ = 159.0–155.4 ppm for quinazoline carbons) .
Q. How do structural modifications influence bioactivity?
- Pyrimidinyl Substituents : Trimethyl groups (2,5,6-positions) enhance lipophilicity and target binding (e.g., kinase inhibition) compared to unsubstituted pyrimidines. Fluorine at C7 increases metabolic stability .
- Piperazine Flexibility : N-Methylation reduces conformational freedom, potentially improving selectivity for G-protein-coupled receptors (GPCRs) .
- SAR Insights : In cytotoxic assays, chlorophenyl or sulfonyl groups on piperazine improve IC₅₀ values (e.g., 2.5 µM against HUH-7 cells) by enhancing hydrophobic interactions .
Methodological Guidelines
- Data Interpretation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) for ambiguous signals .
- Yield Optimization : Screen alternative catalysts (e.g., Pd(OAc)₂/XPhos) and solvents (e.g., toluene/EtOH) for challenging couplings .
- Biological Screening : Prioritize assays based on structural analogs (e.g., tyrosine kinase inhibition for anticancer studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
